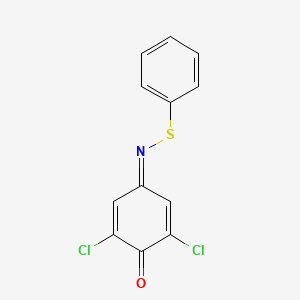
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide is a compound that features the adamantane structure, a diamondoid hydrocarbon known for its stability and rigidity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with adamantane-1-carbonyl chloride. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions . The reaction proceeds as follows:
Preparation of Adamantane-1-carbohydrazide: Adamantane-1-carboxylic acid is first converted to its methyl ester, which is then reacted with hydrazine hydrate to yield adamantane-1-carbohydrazide.
Formation of this compound: Adamantane-1-carbohydrazide is then reacted with adamantane-1-carbonyl chloride in ethanol under reflux conditions to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide derivatives with various functional groups.
科学的研究の応用
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiviral, antibacterial, and anticancer properties.
Materials Science: The compound’s rigid structure makes it useful in the development of novel materials with enhanced mechanical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the hydrazide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity .
類似化合物との比較
Similar Compounds
- 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide
- 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide
Uniqueness
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide is unique due to its dual adamantane structure, which provides enhanced stability and rigidity compared to other adamantane derivatives. This makes it particularly valuable in applications requiring robust molecular frameworks .
特性
分子式 |
C22H32N2O2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide |
InChI |
InChI=1S/C22H32N2O2/c23-24(19(25)21-7-13-1-14(8-21)3-15(2-13)9-21)20(26)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12,23H2 |
InChIキー |
RUBISYMVWQJLAQ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(C(=O)C45CC6CC(C4)CC(C6)C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15110835.png)
![N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110838.png)
![methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B15110847.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15110862.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110868.png)
![10-(3,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15110870.png)
![6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid](/img/structure/B15110874.png)

![5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B15110884.png)

![(2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B15110906.png)

